molecular formula C20H24N2O4S2 B2717019 2-(2-(4-(Ethylsulfonyl)phenyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 919853-89-7

2-(2-(4-(Ethylsulfonyl)phenyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B2717019
CAS RN: 919853-89-7
M. Wt: 420.54
InChI Key: XJEDDEQIZNLXNG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It forms the core structure of the compound . The compound also contains an acetamido group and an ethylsulfonyl group attached to a phenyl ring, which are likely to influence its properties and reactivity.


Physical And Chemical Properties Analysis

Thiophene, the core structure of the compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

a. Anticancer Properties: Thiophene-based molecules exhibit promising anticancer activity. Researchers have explored their potential as novel chemotherapeutic agents. By modifying the substituents on the thiophene ring, scientists can fine-tune the compound’s interactions with cancer cells, leading to targeted therapies.

b. Anti-Inflammatory Agents: The thiophene ring system has been investigated for its anti-inflammatory properties. Compounds derived from thiophene may help mitigate inflammatory responses, making them valuable candidates for treating conditions such as rheumatoid arthritis and other inflammatory diseases.

c. Antimicrobial Activity: Thiophene derivatives have shown antimicrobial effects against bacteria, fungi, and other pathogens. These compounds could contribute to the development of new antibiotics or antifungal drugs.

d. Cardiovascular Applications: Some thiophene-containing compounds exhibit antihypertensive and anti-atherosclerotic properties. Researchers continue to explore their potential in managing cardiovascular diseases.

e. Organic Semiconductors and Electronics: Thiophene derivatives play a crucial role in organic electronics. They are used in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and other electronic devices. Their unique electronic properties make them valuable components in these applications.

Synthetic Methods for Thiophene Derivatives

Several synthetic methods yield thiophene derivatives:

a. Gewald Reaction: The Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. It produces aminothiophene derivatives, which can be further modified for various applications .

b. Paal–Knorr Reaction: This condensation reaction combines 1,4-dicarbonyl compounds with phosphorus pentasulfide (P~4~S~10~) as a sulfurizing agent. It leads to the formation of thiophene derivatives.

Future Directions

Thiophene and its derivatives have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thus, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

2-[[2-(4-ethylsulfonylphenyl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S2/c1-3-28(25,26)14-7-5-13(6-8-14)11-17(23)22-20-18(19(21)24)15-9-4-12(2)10-16(15)27-20/h5-8,12H,3-4,9-11H2,1-2H3,(H2,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJEDDEQIZNLXNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C3=C(S2)CC(CC3)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(4-(Ethylsulfonyl)phenyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

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